Ret-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-11: is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It has shown significant efficacy in inhibiting RET and its mutant form RETV804M, with half-maximal inhibitory concentration (IC50) values of 6.20 nM and 18.68 nM, respectively . This compound induces apoptosis and exhibits anti-proliferative and migratory effects in LC-2/ad cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Ret-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Ret-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and its inhibition.
Biology: Investigates the role of RET in cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explores potential therapeutic applications in treating RET-driven cancers, such as non-small cell lung cancer and thyroid cancer.
Industry: Utilized in the development of new RET inhibitors and related compounds for pharmaceutical applications
Wirkmechanismus
Ret-IN-11 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. It binds to the ATP-binding site of RET, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to apoptosis and reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Selpercatinib: Another selective RET inhibitor with similar efficacy but different pharmacokinetic properties.
Pralsetinib: A selective RET inhibitor used in treating RET-driven cancers.
Cabozantinib and Vandetanib: Multikinase inhibitors with activity against RET but less selectivity compared to Ret-IN-11
Uniqueness of this compound: this compound is unique due to its high selectivity and potency against RET and its mutant forms. It also exhibits favorable pharmacokinetic properties and a better safety profile compared to some other RET inhibitors .
Eigenschaften
Molekularformel |
C27H30FN9O |
---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35) |
InChI-Schlüssel |
QJOKMKBZEMLHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.